molecular formula C11H7BrN2O B1437012 3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile CAS No. 1020722-10-4

3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile

Cat. No. B1437012
M. Wt: 263.09 g/mol
InChI Key: JNOHABODURGTQE-UHFFFAOYSA-N
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Description

The compound “3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile” is a brominated indole derivative . Indoles are a class of organic compounds that have a wide range of applications in medicinal chemistry due to their presence in many natural products and pharmaceuticals .

Scientific Research Applications

  • Scientific Field: Biomedical Applications
    • Summary of Application : This compound has shown potential in anti-corrosion, antimicrobial, and antioxidant applications .
    • Methods of Application : The compound was synthesized through a strategic reaction of ethyl acetoacetate, ammonium acetate, and 5-bromoindole-3-carboxaldehyde in an ethanol medium at 60°C . Its structure was validated using FTIR, NMR, and Mass spectrometry .
    • Results or Outcomes : The compound showed substantial anti-corrosive efficacy on mild steel in an acidic environment, with a maximum efficacy of 81.89% for a concentration of 2×10^-3 M . It also outperformed Gentamicin in antimicrobial screenings against various pathogens . Its antioxidant potential, quantified using the DPPH free radical scavenging assay against ascorbic acid as a benchmark, was found to have an IC50 value of 113.964±0.076 µg/ml .

Indole derivatives, in general, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . However, specific applications for “3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile” are not readily available in the literature. Further research and experimentation would be needed to explore its potential applications.

Future Directions

Indole derivatives, such as “3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile”, continue to be of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on exploring their potential applications in drug discovery and development.

properties

IUPAC Name

3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O/c12-7-1-2-10-8(5-7)9(6-14-10)11(15)3-4-13/h1-2,5-6,14H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOHABODURGTQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Y AaminaNaaz, J Kamalraja, PT Perumal… - IUCrData, 2016 - iucrdata.iucr.org
The title compound, C26H15BrN4O3·C2H6OS, contains five rings. The indole unit is essentially planar [maximum deviation = 0.0067 (1) Å for the N atom]. The central pyrrole ring …
Number of citations: 5 iucrdata.iucr.org
G Vimala, JK Raja, PT Perumal, A SubbiahPandi - IUCrData, 2016 - iucrdata.iucr.org
In the title compound, C27H18BrN3O, the indole and central pyrrole ring systems are inclined to one another by 13.15 (15). The carbonitrile group is almost coplanar with its attached …
Number of citations: 1 iucrdata.iucr.org
M Venkateshan, J Suresh, M Muthu… - Chemical Data Collections, 2020 - Elsevier
The crystal structure of 2-(1H-indol-3-yl)-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile (Ia) and 2-(5-bromo-1H-indol-3-yl)-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-…
Number of citations: 2 www.sciencedirect.com
M Venkatanarayana, PK Dubey - 2013 - nopr.niscpr.res.in
A facile method for the synthesis of 3-cyanoacetyl indole derivatives mediated by propionic anhydride is described. These 3-cyanoacetylindole derivatives have been used in a starting …
Number of citations: 6 nopr.niscpr.res.in
AMF Oliveira-Campos, AM Salaheldin, FA Almeida Paz… - Arkivoc, 2011 - arkat-usa.org
The reaction of indole derivatives with cyanoacetic acid followed by treatment with DMFDMA gave the intermediate indolyl enaminonitriles 3. Further reaction with aminoguanidine …
Number of citations: 6 www.arkat-usa.org
AMF Campos, AM Salaheldin, FAA Paz… - 2011 - repositorium.sdum.uminho.pt
The reaction of indole derivatives with cyanoacetic acid followed by treatment with DMFDMA gave the intermediate indolyl enaminonitriles (3). Further reaction with aminoguanidine …
Number of citations: 0 repositorium.sdum.uminho.pt
S Liu, X Zhou, LY Jiao, C Li… - Chemistry–A European …, 2023 - Wiley Online Library
A mild and catalyst‐free sunlight induced protocol for the remote meta bromination of electron‐deficient indoles is described for the first time. Herein, N‐bromosaccharin is activated by …
T Chen, XP Xu, SJ Ji - Journal of Heterocyclic Chemistry, 2013 - Wiley Online Library
A series of polysubstituted indol‐3‐yl substituted pyran derivatives have been synthesized via one‐pot multicomponent reactions of aldehydes, malononitrile with 3‐cyanoacetyl indoles …
Number of citations: 10 onlinelibrary.wiley.com

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